A Technical Guide to 3-Hydroxy-1,8-naphthalic Anhydride: Properties, Synthesis, and Applications in Drug Discovery
A Technical Guide to 3-Hydroxy-1,8-naphthalic Anhydride: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of 3-Hydroxy-1,8-naphthalic anhydride, a key chemical intermediate in the development of novel therapeutic agents. This document details its physicochemical characteristics, provides an experimental protocol for its synthesis and purification, and explores its role as a versatile scaffold in medicinal chemistry, particularly in the synthesis of potential anticancer compounds.
Core Chemical Properties
3-Hydroxy-1,8-naphthalic anhydride, also known by synonyms such as 5-Hydroxybenzo[de]isochromene-1,3-dione, is a stable organic compound that serves as a fundamental building block in organic synthesis.[1][2] Its chemical structure consists of a naphthalic anhydride core functionalized with a hydroxyl group.
Physicochemical and Spectral Data
A summary of the key quantitative data for 3-Hydroxy-1,8-naphthalic anhydride is presented in Table 1. This information is critical for its handling, characterization, and use in synthetic procedures.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₆O₄ | [2] |
| Molecular Weight | 214.17 g/mol | [2] |
| CAS Number | 23204-36-6 | [2] |
| Appearance | Light yellow to yellow powder/crystal | [3] |
| Melting Point | 281 °C | [4] |
| Solubility | Soluble in Dimethylformamide (DMF) | [4] |
| Purity | >98.0% (T) | [3] |
| InChI | InChI=1S/C12H6O4/c13-7-4-6-2-1-3-8-10(6)9(5-7)12(15)16-11(8)14/h1-5,13H | [5] |
| SMILES | C1(=O)OC(=O)C2=CC(O)=CC3=C2C1=CC=C3 | [5] |
Table 1: Summary of Chemical Properties for 3-Hydroxy-1,8-naphthalic Anhydride
Experimental Protocols
The synthesis of 3-Hydroxy-1,8-naphthalic anhydride is most commonly achieved through the diazotization of 3-amino-1,8-naphthalic anhydride followed by hydrolysis. A detailed experimental protocol is provided below.
Synthesis of 3-Hydroxy-1,8-naphthalic Anhydride from 3-Amino-1,8-naphthalic Anhydride.[6]
This procedure involves two main steps: the formation of a diazonium salt from the amino precursor, followed by its conversion to the hydroxyl derivative.
Materials:
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3-Amino-1,8-naphthalic anhydride (also known as 5-amino-1H,3H-benzo[DE]isochroman-1,3-dione)
-
Sulfuric acid (H₂SO₄)
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Sodium nitrite (NaNO₂)
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Water (H₂O)
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Chloroform (CHCl₃) for recrystallization
Procedure:
-
Diazotization:
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In a three-necked flask, suspend 8 mmol (approximately 1.7 g) of 3-amino-1,8-naphthalic anhydride in 432 mL of an aqueous sulfuric acid solution (prepared in a 1:5 volume ratio of sulfuric acid to water).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add 12 mmol (approximately 0.81 g) of sodium nitrite to the cooled suspension while stirring continuously.
-
Maintain the reaction temperature at 0 °C and continue stirring for 1 hour to ensure complete formation of the diazonium salt.
-
-
Hydrolysis:
-
After 1 hour, gradually warm the reaction mixture to room temperature.
-
Heat the mixture to 120 °C and maintain this temperature with stirring for 12 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the resulting precipitate using a Kiriyama funnel.
-
Wash the filter cake thoroughly with water and then dry it.
-
The crude product is then purified by recrystallization from chloroform to yield the final product, 5-hydroxybenzo[de]isochromene-1,3-dione (3-Hydroxy-1,8-naphthalic anhydride).
-
The following diagram illustrates the workflow for this synthesis and purification process.
Caption: Workflow for the synthesis and purification of 3-Hydroxy-1,8-naphthalic anhydride.
Role in Drug Development
3-Hydroxy-1,8-naphthalic anhydride is a valuable scaffold in medicinal chemistry, primarily serving as a precursor for the synthesis of various naphthalimide derivatives with potential therapeutic applications. The naphthalimide core is a known DNA intercalator, and derivatives of this structure have been extensively investigated as anticancer agents.[6]
Synthesis of Bioactive Derivatives
The hydroxyl group of 3-Hydroxy-1,8-naphthalic anhydride provides a convenient handle for further chemical modifications. For instance, it has been used in the synthesis of novel 3-carboranyl-1,8-naphthalimide derivatives.[1] In these studies, the hydroxyl group is typically derivatized to introduce other functionalities, which can modulate the biological activity of the final compound. These derivatives have been shown to exhibit cytotoxic effects against cancer cell lines, induce cell cycle arrest, and promote apoptosis.[1][7]
The general strategy involves the modification of the 3-hydroxy group, followed by the reaction of the anhydride with an appropriate amine to form the corresponding naphthalimide. This modular synthesis allows for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.
The logical relationship for the derivatization of 3-Hydroxy-1,8-naphthalic anhydride for potential drug development is depicted in the following diagram.
References
- 1. mdpi.com [mdpi.com]
- 2. 3-Hydroxy-1,8-naphthalic anhydride | C12H6O4 | CID 598539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Hydroxy-1,8-naphthalic Anhydride | 23204-36-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Hydroxy-1,8-naphthalic anhydride(23204-36-6) 1H NMR [m.chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. Design, Synthesis, and Evaluation of Novel 3-Carboranyl-1,8-Naphthalimide Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
